molecular formula C21H23N3O4S B2588994 N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 431074-13-4

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2588994
CAS No.: 431074-13-4
M. Wt: 413.49
InChI Key: MWQCJQRAUSGXAB-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a sulfanylidene (C=S) group at position 2 and substituted aryl groups at positions 4 and N. Methoxy groups enhance solubility via hydrogen bonding, while the sulfanylidene moiety may participate in π-π stacking or metal coordination .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-12-18(20(25)23-15-11-13(26-2)9-10-17(15)28-4)19(24-21(29)22-12)14-7-5-6-8-16(14)27-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQCJQRAUSGXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 2-methoxybenzaldehyde, which undergo condensation reactions to form the intermediate compounds. These intermediates are then subjected to cyclization and thiolation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acids, bases, and thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening and optimization of reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C20H24N2O3S
  • Molecular Weight : 372.48 g/mol
  • IUPAC Name : N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

The compound features a tetrahydropyrimidine core with multiple methoxy groups and a sulfanylidene moiety, which may contribute to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in malignant cells is being explored through in vitro assays.
  • Antimicrobial Properties : Research indicates that the compound shows promise as an antimicrobial agent against specific bacterial strains. Its efficacy is being evaluated through minimum inhibitory concentration (MIC) tests.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with biological targets:

  • Enzyme Inhibition : The compound has been tested for its ability to inhibit certain enzymes linked to disease pathways. For instance, it may act as an inhibitor of specific kinases involved in cancer progression.
  • Receptor Modulation : Studies are ongoing to determine the compound's effect on neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.

Synthetic Methodologies

The synthesis of this compound has been achieved through various synthetic routes:

  • Multistep Synthesis : Researchers have developed efficient multistep synthetic pathways that allow for the production of this compound with high yield and purity. These methodologies often involve the use of specific catalysts and reaction conditions tailored to optimize product formation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of the compound against breast cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, suggesting a potential role as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited notable inhibitory effects compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituent on N-aryl Substituent on 4-position Core Structure Key Properties/Effects
Target Compound 2,5-dimethoxyphenyl 2-methoxyphenyl Tetrahydropyrimidine-5-carboxamide High solubility (methoxy), potential H-bonding (C=O and C=S), moderate lipophilicity
N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-chlorophenyl 2,5-dimethoxyphenyl Same core Increased lipophilicity (Cl), reduced solubility; Cl may enhance membrane permeability
4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 2,5-dimethoxyphenyl 2-chlorophenyl Dihydropyrimidine-5-carboxamide Ortho-Cl introduces steric hindrance; electron-withdrawing effects alter reactivity
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-fluorophenyl (4-methoxyphenyl)aminomethyl Pyrimidin-4-amine Fluorine increases electronegativity; methoxy aids in H-bonding and crystal packing

Electronic and Steric Modulations

  • Methoxy vs. Halogen Substituents: Methoxy groups (electron-donating) stabilize aromatic rings via resonance, enhancing solubility and hydrogen-bonding capacity.
  • Positional Effects : Para-substituted Cl () vs. ortho-Cl () alters steric bulk. Ortho-substituents may restrict molecular flexibility, affecting binding to biological targets .

Crystallographic and Conformational Insights

  • Crystal Packing : Methoxy groups in the target compound likely participate in C–H···O interactions, stabilizing crystal lattices . In contrast, Cl substituents () may favor van der Waals interactions.
  • Dihedral Angles : Substituents influence ring planarity. For instance, fluorine in causes a dihedral angle of 86.1° between pyrimidine and aryl rings, reducing conjugation .

Research Findings and Implications

  • Solubility vs. Bioavailability : Methoxy-rich compounds (target) prioritize solubility, while halogenated variants () balance lipophilicity for membrane transport.
  • Synthetic Flexibility : The tetrahydropyrimidine core allows modular substitution, enabling tuning of electronic and steric properties for targeted applications .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that include the use of various reagents such as halogenating agents and sulfonyl chlorides. The synthetic routes often focus on achieving high yield and purity while minimizing hazardous reagents.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, a study reported the synthesis of various tetrahydropyrimidine derivatives that showed potent anti-proliferative activity against several cancer cell lines (e.g., HCT-116 and U251) with IC50 values ranging from 0.24 to 0.58 µM .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features of this compound allow it to modulate enzyme activity and influence various biochemical pathways related to cell growth and apoptosis.

Study 1: Anticancer Efficacy

In a comparative study on the anticancer efficacy of various tetrahydropyrimidine derivatives, this compound was evaluated alongside known anticancer agents. The results indicated that this compound exhibited superior cytotoxicity against certain cancer cell lines compared to standard treatments .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of tetrahydropyrimidine derivatives. The study highlighted that the presence of electron-withdrawing groups significantly enhanced the anticancer activity of these compounds. Specifically, modifications in the aromatic substituents were shown to influence binding affinity and biological activity .

Data Tables

Compound NameIC50 (µM)Cancer Cell LinesMechanism of Action
This compound0.24 - 0.58HCT-116, U251Inhibition of cell proliferation
Foretinib0.25 - 0.57VariousTyrosine kinase inhibition

Q & A

Q. Table 1: Key Dihedral Angles from XRD Analysis of Analogous Compounds

Compound SubstituentsDihedral Angle (Pyrimidine-Phenyl)Reference
4-(4-Fluorophenyl) derivative12.8° ± 0.2°
4-(3-Methoxyphenyl) derivative86.1° ± 0.2°
4-(4-Trifluoromethylphenyl)12.0° ± 0.2°

Q. Table 2: Synthetic Methods for Tetrahydropyrimidine Derivatives

MethodConditionsKey ObservationsReference
Tandem Knoevenagel-MichaelEthanol, HCl, refluxRegioselective thioether formation
Biginelli-like reactionToluene, acetic acid, 110°CHigh yield (>75%)

Methodological Recommendations

  • Contradiction Analysis : Use XRD to resolve discrepancies between predicted and observed regioselectivity. For example, unexpected alkylation sites can be clarified via electron density maps .
  • Pharmacological Profiling : Screen for antimicrobial activity using broth microdilution assays (MIC determination), referencing pyrimidine derivatives with confirmed antifungal properties .

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